Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826243
InChI: InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate

CAS No.:

Cat. No.: VC15826243

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1
Standard InChI Key OQAXKPFDEGWERL-SECBINFHSA-N
Isomeric SMILES CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics and Stereochemical Configuration

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (IUPAC name: 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate) features a six-membered morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl ester at the 3-position. The 6,6-dimethyl substitution imposes steric constraints that stabilize the chair conformation of the morpholine ring, while the R-configuration at the 3-position confers chirality, critical for its interactions in asymmetric synthesis .

The molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Key spectroscopic identifiers include:

  • InChIKey: OQAXKPFDEGWERL-SECBINFHSA-N (indicative of stereospecificity)

  • Canonical SMILES: CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

The Boc group enhances solubility in non-polar solvents and protects the amine during synthetic steps, while the methyl ester facilitates further functionalization via hydrolysis or transesterification .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves a multi-step sequence starting from diisopropanolamine or related precursors. Key steps include:

  • Ring Formation: Cyclization of diisopropanolamine under acidic conditions to yield 2,6-dimethylmorpholine .

  • Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

  • Esterification: Methylation of the carboxylic acid intermediate with methyl chloride or dimethyl carbonate .

A critical challenge is controlling stereochemistry. As reported in patent CN110950818B, enantioselective crystallization using chiral carboxylic acids (e.g., propionic acid) in ester solvents (e.g., ethyl acetate) isolates the R-enantiomer with >99% enantiomeric excess (ee) .

Reaction Conditions and Yields

  • Temperature: 40–50°C for cyclization .

  • Solvents: Ethyl acetate or isopropyl acetate for crystallization .

  • Yield: 80–85% after recrystallization .

Physicochemical Properties

Data from experimental and computational studies reveal the following properties:

PropertyValueSource
Boiling Point327.9 ± 42.0°C (Predicted)
Density1.085 ± 0.06 g/cm³
LogP (Partition Coefficient)-3.51 ± 0.60
SolubilitySoluble in ethyl acetate, DCM

The low LogP value suggests high hydrophilicity, likely due to the polar morpholine ring and ester groups .

Applications in Organic Synthesis

Asymmetric Catalysis

The R-enantiomer is employed in chiral auxiliaries for synthesizing β-amino alcohols and γ-lactams. Its rigid structure directs stereoselective additions, as evidenced in the synthesis of antiviral agents .

Peptide Mimetics

The Boc-protected amine serves as a masked amino group in peptide coupling reactions. Post-deprotection with trifluoroacetic acid (TFA) yields free amines for further elaboration .

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